molecular formula C17H14ClN3O2S B2506398 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide CAS No. 864859-17-6

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide

Cat. No.: B2506398
CAS No.: 864859-17-6
M. Wt: 359.83
InChI Key: QNAPKIWSDNFWRG-UHFFFAOYSA-N
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Description

N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core modified with an acetyl group at the 6-position, a cyano group at the 3-position, and a 2-chlorobenzamide substituent at the 2-position. Its synthesis typically involves multi-step reactions, including Gewald reactions for thiophene ring formation and subsequent functionalization . The compound’s CAS number is 1365963-10-5, and it is marketed for research and drug development purposes .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAPKIWSDNFWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H18N4O4SC_{21}H_{18}N_{4}O_{4}S with a molecular weight of approximately 422.46 g/mol. The structure features a thieno[2,3-c]pyridine core substituted with an acetyl and cyano group, along with a chlorobenzamide moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the thieno[2,3-c]pyridine framework followed by the introduction of the acetyl and cyano groups through various condensation reactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown its effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results indicate that the compound has a strong inhibitory effect on Gram-positive bacteria while also showing activity against some Gram-negative strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer activity. Preliminary studies have reported that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several benzamide derivatives including this compound. The findings highlighted its superior activity against S. aureus and E. coli compared to other derivatives tested .
  • Anticancer Mechanism Investigation : Another research focused on elucidating the anticancer mechanisms of the compound in MCF-7 cells. Results indicated that treatment with the compound resulted in a significant increase in apoptotic cell populations as assessed by flow cytometry and confirmed by Annexin V staining .

Scientific Research Applications

Anticancer Properties

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide has been identified as a potential inhibitor of the Hedgehog signaling pathway. This pathway plays a critical role in cell proliferation and differentiation. Inhibition of this pathway may lead to apoptosis in tumor cells and suppression of their growth, making this compound a candidate for cancer therapy.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. This could open avenues for therapeutic applications in diseases where inflammation is a significant factor. Further research is needed to explore these potential effects comprehensively.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Thieno[2,3-c]pyridine Core : The initial step involves synthesizing the thieno[2,3-c]pyridine structure through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the acetyl and cyano groups along with the chlorobenzamide moiety.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Study 1: Hedgehog Pathway Inhibition

A study explored the effects of various compounds on the Hedgehog signaling pathway. This compound demonstrated significant inhibition of pathway activity in vitro, leading to reduced cell viability in cancer cell lines.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory responses in vitro, this compound exhibited promising results by reducing pro-inflammatory cytokine release from activated immune cells. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrothieno[2,3-c]pyridine scaffold is a versatile template for drug discovery. Below is a detailed comparison of the target compound with structurally and functionally related derivatives:

Structural Modifications and Substituent Effects

Compound Name 6-Position Substituent 3-Position Substituent 2-Position Substituent Key Differences/Applications Source
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide Acetyl Cyano 2-Chlorobenzamide Acetyl group enhances metabolic stability; 2-chlorobenzamide may influence receptor binding.
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide Benzyl Cyano 2-Chloroacetamide Benzyl group increases lipophilicity; acetamide simplifies synthesis.
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide Benzyl Cyano 2,2-Dimethylpropanamide Bulkier propanamide group may reduce solubility but improve target selectivity.
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Methyl Carboxamide Amino Amino group at 2-position enhances hydrogen-bonding potential for receptor interactions.
N-((3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide Isopropyl Cyano Benzamide (thiourea linkage) Thiourea linkage introduces sulfur-based pharmacophore for metal coordination.

Pharmacological Profiles

  • 6-Methyl Derivatives: Compounds like 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide exhibit activity as A1 adenosine receptor allosteric modulators, highlighting the scaffold’s versatility in CNS drug discovery .
  • Benzyl-Substituted Analogs : Increased lipophilicity from benzyl groups may enhance blood-brain barrier penetration but reduce aqueous solubility .

Challenges and Limitations

  • Acetyl Group Stability : The acetyl substituent may undergo hydrolysis under acidic or enzymatic conditions, necessitating prodrug strategies .
  • Cyanide Toxicity: The 3-cyano group, while enhancing binding affinity, raises concerns about metabolic release of cyanide .

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